ethyl (2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate
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Overview
Description
Ethyl (2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate is an organic compound that features a furan ring, a pyrazole ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through the reaction of a hydrazine derivative with a diketone. The furan ring can be introduced via a cyclization reaction involving a suitable precursor. The final step involves the formation of the carbamate group through the reaction of the intermediate compound with ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate can undergo various chemical reactions including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazoline derivatives.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Pyrazoline derivatives.
Substitution: Substituted carbamates with different nucleophiles.
Scientific Research Applications
Ethyl (2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl (2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The carbamate group can also form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate: Unique due to the presence of both furan and pyrazole rings.
Ethyl (2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea: Similar structure but with a urea group instead of a carbamate.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
Ethyl (2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate is a complex organic compound with diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique combination of a furan ring, a pyrazole moiety, and an ethyl carbamate group. Its molecular formula is C16H18N4O, indicating the presence of multiple functional groups that contribute to its biological activity. The structural components are summarized in the following table:
Structural Component | Description |
---|---|
Furan Ring | A five-membered aromatic ring containing oxygen, known for its reactivity and ability to participate in various chemical reactions. |
Pyrazole Moiety | A five-membered ring containing two nitrogen atoms, often associated with pharmacological activity. |
Ethyl Carbamate Group | An ester derivative that can enhance solubility and bioavailability of the compound. |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Preliminary studies have shown that derivatives containing furan and pyrazole rings can inhibit various bacterial strains and fungi in vitro. For example:
- Antibacterial Activity : Compounds with similar structures have demonstrated potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with some derivatives showing higher activity than standard antibiotics like ampicillin .
- Antifungal Activity : The presence of the furan ring enhances the antifungal properties of the compound, making it effective against common fungal pathogens.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been investigated. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models, indicating its utility in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Furan and Pyrazole Interaction : The combination of these two rings appears to enhance binding affinity to biological targets, which is essential for antimicrobial and anti-inflammatory activities .
- Modification Potential : Substituting different groups on the pyrazole or furan rings can lead to variations in potency and selectivity against specific targets, allowing for tailored therapeutic applications.
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Antibacterial Potency : A recent study compared various pyrazole derivatives against E. coli and S. aureus, finding that modifications to the furan ring significantly improved antibacterial efficacy .
- Anti-inflammatory Evaluation : In a murine model of inflammation, a derivative of this compound was shown to reduce edema and inflammatory markers significantly compared to control groups .
Properties
IUPAC Name |
ethyl N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-4-19-14(18)15-7-8-17-11(3)13(10(2)16-17)12-6-5-9-20-12/h5-6,9H,4,7-8H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRYUNPLZZSHIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCN1C(=C(C(=N1)C)C2=CC=CO2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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